N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-1-(4-Fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a hydrazide-hydrazone derivative characterized by a pyrazole core substituted with an isopropyl group at position 3 and a carbohydrazide moiety linked to a 4-fluorophenyl ethylidene group. The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications .
Properties
Molecular Formula |
C15H17FN4O |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17FN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
QVAMDMPEPWAWON-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluoroacetophenone with isopropyl hydrazinecarboxylate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents and core structures:
Key Observations :
- Fluorine vs. Hydroxyl : Replacing -OH with -F (target vs. ) increases lipophilicity (logP) by ~0.5–1.0 units, improving blood-brain barrier penetration .
- Heterocyclic Substituents : The 2-furyl group () introduces electron-rich regions for hydrogen bonding, while the dihydrobenzofuran in enhances rigidity and planarity .
Physicochemical and Crystallographic Data
- Solubility : The target compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>10 mg/mL), similar to ’s hydroxyl analog .
- Crystal Packing : Pyrazole derivatives often exhibit π-stacking (3.5–4.0 Å spacing) and hydrogen-bonding networks (N-H···O, 2.8–3.2 Å), as seen in ’s X-ray structures .
Biological Activity
N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, focusing on its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with isopropyl hydrazine followed by cyclization to form the pyrazole ring. The structural characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography, which confirm the formation of the desired hydrazone structure with specific bond lengths indicative of partial double bond character in the C=N bond.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Antitumor Activity
This compound has been investigated for its antitumor properties. Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation, including BRAF(V600E) and EGFR pathways.
Case Study: Antitumor Efficacy
In vitro studies demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range. The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests a possible role in managing inflammatory diseases.
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition | Concentration (µM) |
|---|---|---|
| This compound | TNF-α | 10 |
| IL-6 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
